![molecular formula C29H27F3N6O2S B12422958 3-(2-(Cyclopropanecarboxamido)thiazolo[5,4-b]pyridin-5-yl)-N-(4-(piperazin-1-ylmethyl)-3-(trifluoromethyl)phenyl)benzamide](/img/structure/B12422958.png)
3-(2-(Cyclopropanecarboxamido)thiazolo[5,4-b]pyridin-5-yl)-N-(4-(piperazin-1-ylmethyl)-3-(trifluoromethyl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
HG-12-6 is a type II inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4). This compound shows preferential binding to the unphosphorylated inactive form of IRAK4 with an inhibitory concentration (IC50) of 165 nanomolar. HG-12-6 is primarily used in the modulation of IRAK4 activity, which plays a significant role in autoimmunity and inflammation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of HG-12-6 involves multiple steps, starting with the preparation of the core scaffold, followed by the introduction of functional groups. The key steps include:
Formation of the core scaffold: This involves the reaction of specific aromatic compounds under controlled conditions to form the core structure.
Functional group introduction: Various functional groups are introduced through reactions such as halogenation, nitration, and reduction.
Final assembly: The final compound is assembled through coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods: Industrial production of HG-12-6 follows similar synthetic routes but on a larger scale. The process involves:
Batch reactions: Large-scale batch reactions are conducted in industrial reactors.
Purification: The compound is purified using techniques such as crystallization, distillation, and chromatography.
Quality control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Types of Reactions:
Oxidation: HG-12-6 can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of functional groups, typically using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and bases.
Major Products:
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Reduced forms of the compound with different functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
HG-12-6 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool compound to study the inhibition of IRAK4 and its effects on various biochemical pathways.
Biology: Employed in cellular and molecular biology research to investigate the role of IRAK4 in immune responses.
Medicine: Explored for its potential therapeutic applications in treating autoimmune diseases and inflammatory conditions.
Industry: Utilized in the development of new drugs targeting IRAK4 and related pathways.
Mecanismo De Acción
HG-12-6 exerts its effects by binding to the unphosphorylated inactive form of IRAK4. This binding inhibits the kinase activity of IRAK4, thereby modulating downstream signaling pathways involved in inflammation and immune responses. The molecular targets include various proteins and enzymes that are part of the IRAK4 signaling cascade .
Comparación Con Compuestos Similares
Ponatinib: Shares a similar chemical scaffold with HG-12-6 but has a methyl substituent on ring A.
Other IRAK4 inhibitors: Various other compounds targeting IRAK4 with different binding affinities and specificities.
Uniqueness of HG-12-6:
Binding Affinity: HG-12-6 has a higher binding affinity for the unphosphorylated inactive form of IRAK4 compared to other inhibitors.
Structural Differences: The lack of a methyl substituent on ring A allows HG-12-6 to fit more snugly into the ATP pocket of IRAK4, enhancing its inhibitory effects
Propiedades
Fórmula molecular |
C29H27F3N6O2S |
|---|---|
Peso molecular |
580.6 g/mol |
Nombre IUPAC |
3-[2-(cyclopropanecarbonylamino)-[1,3]thiazolo[5,4-b]pyridin-5-yl]-N-[4-(piperazin-1-ylmethyl)-3-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C29H27F3N6O2S/c30-29(31,32)22-15-21(7-6-20(22)16-38-12-10-33-11-13-38)34-26(40)19-3-1-2-18(14-19)23-8-9-24-27(35-23)41-28(36-24)37-25(39)17-4-5-17/h1-3,6-9,14-15,17,33H,4-5,10-13,16H2,(H,34,40)(H,36,37,39) |
Clave InChI |
BBTDRPBKISKELY-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(=O)NC2=NC3=C(S2)N=C(C=C3)C4=CC(=CC=C4)C(=O)NC5=CC(=C(C=C5)CN6CCNCC6)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[[4-(propanoylamino)pyrazol-1-yl]methyl]-N-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxamide](/img/structure/B12422879.png)
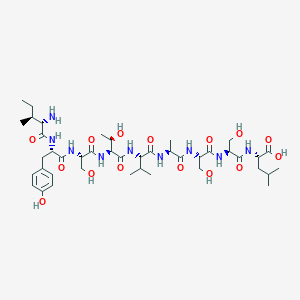
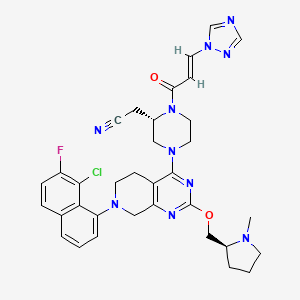
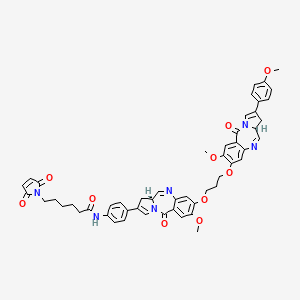
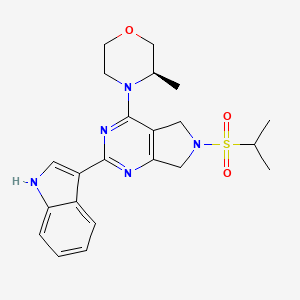
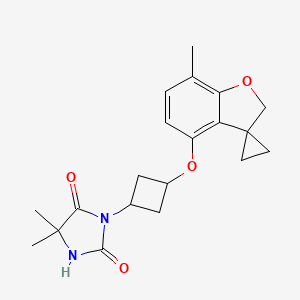
![(3S,4R)-1-[1-(2-chloro-6-cyclopropylbenzene-1-carbonyl)-4-fluoro-1H-indazol-3-yl]-3-hydroxypiperidine-4-carboxylic acid](/img/structure/B12422918.png)
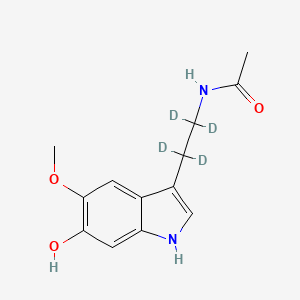
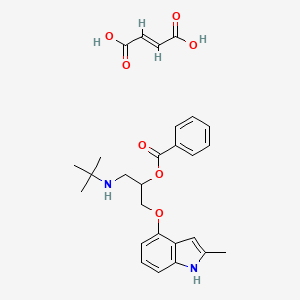
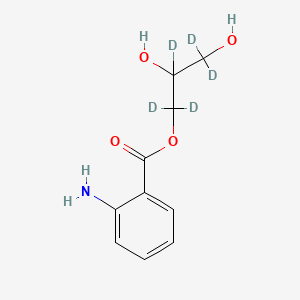
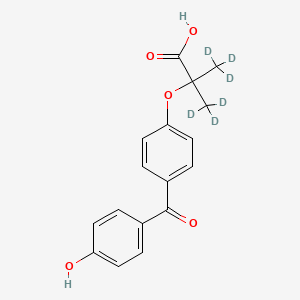
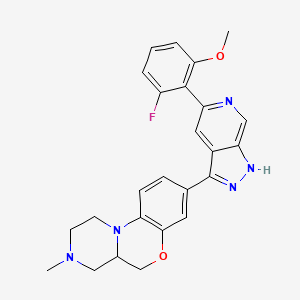
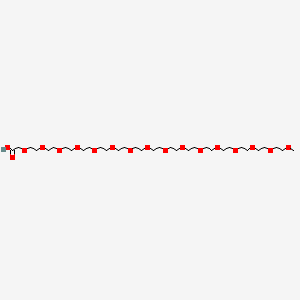
![disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-7,12-dihydroxy-10,13-dimethyl-3-sulfonatooxy-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12422961.png)
